molecular formula C18H19ClN2O3 B11091132 8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

Cat. No.: B11091132
M. Wt: 346.8 g/mol
InChI Key: WCMULIPDJGIOHP-UHFFFAOYSA-N
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Description

8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is a complex organic compound with a unique structure that includes a chloro group, a nitro group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, followed by the introduction of the chloro and nitro groups under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or to reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine or hydroxylamine derivative. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.

Scientific Research Applications

8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to changes in enzyme conformation and function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is unique due to its combination of functional groups and its specific three-dimensional structure

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

8-chloro-4-cyclohex-3-en-1-yl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

InChI

InChI=1S/C18H19ClN2O3/c19-13-9-14(22)17-15(18(13)21(23)24)11-7-4-8-12(11)16(20-17)10-5-2-1-3-6-10/h1-2,4,7,9-12,16,20,22H,3,5-6,8H2

InChI Key

WCMULIPDJGIOHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4[N+](=O)[O-])Cl)O

Origin of Product

United States

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